Bienvenue dans la boutique en ligne BenchChem!

4-(Aminomethyl)-1-phenylpyrrolidin-2-one

Monoamine oxidase B Mechanism-based inactivation CNS drug discovery

4-(Aminomethyl)-1-phenylpyrrolidin-2-one (CAS 688305-30-8) is a disubstituted 2-pyrrolidinone featuring an N‑phenyl group and a primary aminomethyl substituent at the 4‑position. The compound is recognized as the founding member of the 4‑(aminomethyl)‑1‑aryl‑2‑pyrrolidinone class of monoamine oxidase B (MAO‑B) inactivators, first reported by Ding and Silverman in 1992.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 688305-30-8
Cat. No. B3428653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-1-phenylpyrrolidin-2-one
CAS688305-30-8
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=CC=C2)CN
InChIInChI=1S/C11H14N2O/c12-7-9-6-11(14)13(8-9)10-4-2-1-3-5-10/h1-5,9H,6-8,12H2
InChIKeyLVPVQEFVVFAEKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)-1-phenylpyrrolidin-2-one (CAS 688305-30-8): Procurement-Grade Chemical Profile


4-(Aminomethyl)-1-phenylpyrrolidin-2-one (CAS 688305-30-8) is a disubstituted 2-pyrrolidinone featuring an N‑phenyl group and a primary aminomethyl substituent at the 4‑position . The compound is recognized as the founding member of the 4‑(aminomethyl)‑1‑aryl‑2‑pyrrolidinone class of monoamine oxidase B (MAO‑B) inactivators, first reported by Ding and Silverman in 1992 [1] [2]. With a molecular formula of C₁₁H₁₄N₂O, a molecular weight of 190.24 g/mol, and a computed logP of approximately 0.16–1.0, this scaffold provides a balance of polarity and lipophilicity suitable for CNS‑targeted medicinal chemistry programs .

Why 4-(Aminomethyl)-1-phenylpyrrolidin-2-one Cannot Be Replaced by Generic Pyrrolidinone Analogs


Unsubstituted 1‑phenylpyrrolidin‑2‑one acts as a GABA analogue with sedative effects , whereas the introduction of the 4‑aminomethyl group redirects pharmacological activity entirely toward mechanism‑based inactivation of MAO‑B [1]. Simply replacing the N‑phenyl group with an N‑benzyl group (nebracetam) shifts the biological target to the M₁‑muscarinic receptor, resulting in nootropic rather than MAO‑B inactivator activity [2]. Because the N‑aryl ring directly influences enzyme inactivation kinetics through electronic effects and the 4‑aminomethyl group serves as the covalent‑binding handle, even minor structural deviations abolish the mechanism‑based MAO‑B inactivation that defines the value of this compound [1]. The quantitative differences documented in Section 3 confirm that generic or closely related analogs are not functionally interchangeable.

Head-to-Head and Cross-Study Quantitative Evidence for 4-(Aminomethyl)-1-phenylpyrrolidin-2-one


MAO-B Inactivator Activity vs. Parent 1-Phenylpyrrolidin-2-one (Complete Target Shift)

The target compound was demonstrated to be a mechanism‑based inactivator of monoamine oxidase B, representing the first member of a new class of MAO‑B inactivators [1]. In contrast, the unsubstituted parent scaffold 1‑phenylpyrrolidin‑2‑one lacks the aminomethyl group and functions exclusively as a phenyl analogue of GABA, producing sedative effects at 50–100 mg/kg (i.v.) in rats with no reported MAO‑B inactivation activity . The installation of the 4‑aminomethyl group thus shifts the pharmacological mechanism from GABA‑receptor‑mediated sedation to covalent enzyme inactivation.

Monoamine oxidase B Mechanism-based inactivation CNS drug discovery

LogP and Physicochemical Differentiation vs. N-Benzyl Analog Nebracetam

The N‑phenyl target compound exhibits a computed logP of approximately 0.16–1.0 and a molecular weight of 190.24 g/mol [2]. The N‑benzyl analog nebracetam (CAS 116041‑13‑5) has a molecular weight of 204.27 g/mol and a predicted logP approximately 0.8–1.1 units higher due to the additional methylene spacer and increased lipophilicity of the benzyl group [1]. This difference in lipophilicity influences both blood‑brain barrier penetration potential and metabolic stability profiles, making the two compounds distinguishable in CNS drug design despite sharing the 4‑aminomethyl‑2‑pyrrolidinone core.

Lipophilicity CNS drug design Physicochemical profiling

Aminomethyl Handle Enables on-Scaffold Diversification Unavailable from the Unsubstituted Parent

The primary aliphatic amine at the 4‑position provides a reactive handle for amide bond formation, reductive amination, urea synthesis, and bioconjugation via NHS‑ester or isothiocyanate coupling [1]. The parent compound 1‑phenylpyrrolidin‑2‑one lacks this nucleophilic centre and cannot undergo analogous derivatisation without de novo synthesis. Commercially, the target compound is offered at 95–98% purity by multiple vendors, enabling direct use in library synthesis .

Chemical biology Medicinal chemistry Scaffold diversification

Precedented CNS Scaffold Utility vs. N-Alkyl Analogs Lacking CNS Validation

The N‑phenyl‑4‑aminomethylpyrrolidinone scaffold has been explicitly validated as an MAO‑B inactivator in peer‑reviewed literature, establishing its relevance to Parkinson's disease and neuroprotection research [1]. By contrast, the N‑methyl, N‑ethyl, and other N‑alkyl 4‑aminomethyl‑2‑pyrrolidinones (CAS 933723‑27‑4, 936940‑31‑7) lack published MAO‑B inactivation data and are primarily marketed as unspecific building blocks with no CNS pharmacological annotation . The N‑phenyl derivative therefore offers a literature‑supported entry point into CNS enzyme‑inhibitor programmes that the cheaper N‑alkyl analogs cannot provide.

Neuropharmacology Enzyme inhibition CNS drug development

Optimal Research and Procurement Scenarios for 4-(Aminomethyl)-1-phenylpyrrolidin-2-one


MAO‑B Inhibitor Lead Discovery and Chemical Probe Development

This compound serves as the prototypical scaffold for mechanism‑based MAO‑B inactivator design. It is suitable as a starting point for SAR exploration targeting Parkinson's disease and other neurodegenerative conditions where MAO‑B inhibition is clinically validated. The 4‑aminomethyl group can be elaborated to optimise inactivation kinetics and isoform selectivity [1] [2].

Focused CNS Library Construction via Aminomethyl Derivatisation

The primary amine handle enables efficient on‑scaffold diversification through amide coupling, reductive amination, or sulfonamide formation. This permits rapid generation of CNS‑oriented compound collections starting from a single commercial building block [3] .

Comparative Pharmacological Studies: Phenyl vs. Benzyl vs. Alkyl N‑Substitution

Researchers comparing the pharmacological consequences of N‑aryl versus N‑benzyl versus N‑alkyl substitution on the 4‑aminomethyl‑2‑pyrrolidinone core require this compound as the N‑phenyl reference. The pairwise comparison with nebracetam (N‑benzyl) and N‑alkyl analogs enables dissection of lipophilicity‑driven and pharmacophore‑driven effects on target engagement [2] [4].

Chemical Biology Studies of Covalent Enzyme Inactivation Mechanisms

As a documented mechanism‑based inactivator of MAO‑B, this compound can be employed in kinetic and structural studies of time‑dependent enzyme inhibition, including the characterisation of the enzyme‑adduct formed during inactivation [1].

Quote Request

Request a Quote for 4-(Aminomethyl)-1-phenylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.